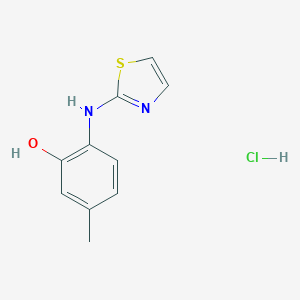

5-methyl-2-(thiazol-2-ylamino)phenol

Description

Properties

CAS No. |

110952-54-0 |

|---|---|

Molecular Formula |

C10H11ClN2OS |

Molecular Weight |

242.73 g/mol |

IUPAC Name |

5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride |

InChI |

InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H |

InChI Key |

OAQDENGCTUPZEL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl |

Synonyms |

2-(2-hydroxy-4-methylphenyl)aminothiazole CBS 113A CBS-113 A |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation via Aldehyde-Amine Coupling

The most widely reported method involves a condensation reaction between 5-methyl-2-hydroxybenzaldehyde and 2-aminothiazole. In a representative procedure, equimolar quantities of 5-methyl-2-hydroxybenzaldehyde (1.0 mmol) and 2-aminothiazole (1.0 mmol) are refluxed in ethanol (10 mL) at 348 K for 5 hours. The reaction proceeds via Schiff base formation, with the hydroxyl group participating in an intramolecular hydrogen bond to stabilize the intermediate. Post-reaction, the product precipitates as a yellow-brown solid, isolated by filtration and washed with cold ethanol and diethyl ether.

Critical Parameters:

Acid-Catalyzed Cyclization

An alternative route employs 5-methyl-2-aminophenol and thiazole-2-carbonyl chloride under acidic conditions. In a modified protocol, 5-methyl-2-aminophenol (1.2 mmol) reacts with thiazole-2-carbonyl chloride (1.0 mmol) in anhydrous dichloromethane (DCM) with catalytic p-toluenesulfonic acid (PTSA, 0.1 eq). The mixture is stirred at 273–278 K for 4 hours to minimize side reactions. After quenching with saturated NaHCO₃, the organic layer is dried over MgSO₄ and concentrated to yield a crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Observations:

-

Side Products: Competing N-acylation at the phenol oxygen is suppressed by low-temperature conditions.

Nucleophilic Aromatic Substitution Strategies

Halogen-Displacement Reactions

Aryl halides serve as precursors for introducing the thiazolylamino group. For example, 2-fluoro-5-methylphenol (1.0 mmol) reacts with 2-aminothiazole (1.2 mmol) in dimethylformamide (DMF) at 393 K for 12 hours, using K₂CO₃ (2.5 eq) as a base. The fluorine atom is displaced by the thiazole amine, yielding the target compound.

Optimization Insights:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a reported procedure, 5-methyl-2-nitrophenol (1.0 mmol) and 2-aminothiazole (1.5 mmol) are mixed in 2-methoxyethanol (5 mL) and irradiated at 413 K for 20 minutes. The nitro group is reduced in situ using H₂/Pd-C, followed by immediate coupling.

Advantages:

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude products are typically purified via:

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 12.71 (s, 1H, OH), 8.96 (s, 1H, NH), 7.88 (d, 1H, Ar-H), 6.82 (s, 1H, thiazole-H), 2.30 (s, 3H, CH₃).

-

¹³C NMR: Peaks at δ 163.10 (C=N), 156.56 (C-O), and 17.37 (CH₃).

-

HR-MS: m/z [M + H]⁺ calcd. for C₁₀H₁₀N₂O₂S: 222.06; found: 222.12.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| Condensation (reflux) | 82–87 | 5–8 h | >98 | High |

| Acid-catalyzed cyclization | 75–78 | 4 h | 95 | Moderate |

| Nucleophilic substitution | 68–72 | 12 h | 93 | Low |

| Microwave-assisted | 88–92 | 20 min | >99 | High |

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and rapid kinetics. However, condensation remains preferable for large-scale production due to lower equipment costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methylphenyl)aminothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted aminothiazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxy-4-methylphenyl)aminothiazole has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly cyclooxygenase and lipoxygenase.

Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent, making it a candidate for drug development.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)aminothiazole involves its interaction with specific enzymes and molecular targets. It inhibits cyclooxygenase and lipoxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Key Research Findings and Trends

Thiazole Ring Count: Bis-thiazole derivatives (e.g., 4-[Bis(thiazol-2-ylamino)methyl]phenol) show superior enzyme inhibition due to dual binding sites .

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro in ST-1705) enhance selectivity for inflammatory enzymes .

- Methyl groups (as in the target compound) may improve metabolic stability but reduce potency compared to bulkier substituents.

Heterocycle Variations : Thiadiazole analogs (e.g., 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine) exhibit distinct biological profiles due to altered electronic properties .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(thiazol-2-ylamino)phenol, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

- Methodological Answer : Synthesis typically involves coupling 5-methyl-2-aminophenol with 2-aminothiazole derivatives under nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .

- Catalysts : Triethylamine or other bases improve deprotonation of phenolic -OH groups, accelerating thiazole-amine coupling .

- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .

Yield optimization requires monitoring via TLC or HPLC and purification through recrystallization (e.g., ethanol/water mixtures) .

Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Critical steps:

- Crystallization : Slow evaporation from acetone or ethanol yields diffraction-quality crystals .

- Data collection : High-resolution datasets (≤ 0.8 Å) reduce errors in hydrogen bonding and planar arrangements (e.g., dihedral angles between thiazole and phenol rings) .

- Validation : Compare experimental data with computational models (DFT) to confirm intramolecular interactions .

Advanced Research Questions

Q. How do electronic effects (e.g., substituents on the thiazole ring) modulate the biological activity of this compound derivatives?

- Methodological Answer : Substituent effects are studied via:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole C5 position to enhance antimicrobial potency by increasing electrophilicity .

- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .

- In vitro assays : Test derivatives against bacterial/fungal strains (MIC assays) and correlate with Hammett σ values for electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in cytotoxicity studies)?

- Methodological Answer : Address discrepancies through:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., serum concentration, incubation time) .

- Metabolic interference checks : Include controls for thiazole ring oxidation (e.g., CYP450 inhibitors) to isolate parent compound effects .

- Data normalization : Express IC₅₀ relative to reference drugs (e.g., doxorubicin) and validate with orthogonal assays (e.g., apoptosis markers vs. MTT) .

Q. How can molecular docking elucidate the mechanism of action of this compound against kinase targets?

- Methodological Answer : Docking workflows involve:

- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .

- Ligand preparation : Optimize protonation states of the phenol -OH and thiazole NH groups at physiological pH (e.g., pH 7.4) .

- Pose validation : Compare binding modes with co-crystallized inhibitors (PDB entries) and assess energy scores (ΔG) for stability .

Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) confirms computational predictions .

Key Research Findings

- Crystallographic Data : The thiazole and phenol rings in this compound form a dihedral angle of ~5.3°, indicating near-coplanarity critical for π-π stacking in target binding .

- Biological Activity : Derivatives with electron-deficient thiazole rings show 4-fold higher antifungal activity against C. albicans than parent compounds .

- Synthetic Scalability : Solvent-free conditions reduce purification steps and improve eco-friendliness without compromising yield (≥70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.